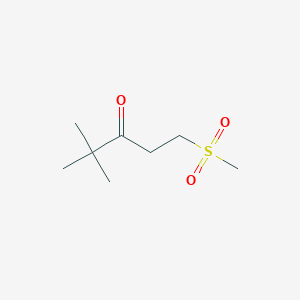![molecular formula C23H20N2O5 B13467086 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B13467086.png)
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the Fmoc-protected amino acid. One common method involves the reaction of the corresponding amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine (TEA). The resulting Fmoc-protected amino acid is then coupled with pyridine-3-carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles in the presence of a base like NaOH or KOH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Aplicaciones Científicas De Investigación
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the amino acid can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Similar in function but with a different protecting group for lysine.
Fmoc-Ala-OH: A simpler Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]pyridine-3-carboxylic acid is unique due to its combination of the Fmoc group with a pyridine ring, providing distinct reactivity and stability compared to other Fmoc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where both protection and reactivity are required.
Propiedades
Fórmula molecular |
C23H20N2O5 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H20N2O5/c26-22(27)15-11-16(13-24-12-15)29-10-9-25-23(28)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-13,21H,9-10,14H2,(H,25,28)(H,26,27) |
Clave InChI |
WDKLDCBIWLFNOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOC4=CN=CC(=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid](/img/structure/B13467003.png)
![5-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylic acid](/img/structure/B13467005.png)
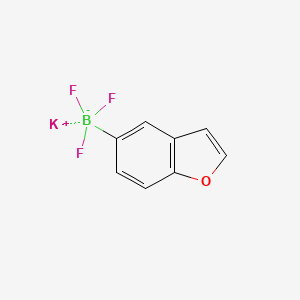
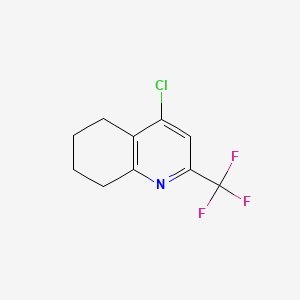

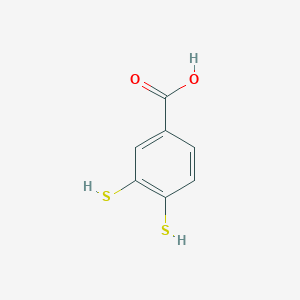
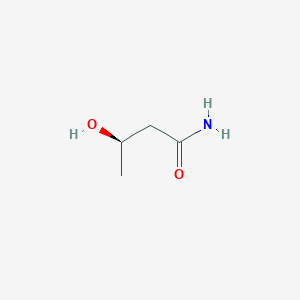

![3-Oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13467050.png)

![{[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methyl}(methyl)aminehydrochloride](/img/structure/B13467070.png)
![tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride](/img/structure/B13467071.png)
![tert-butyl 2-[(diethoxyphosphoryl)methyl]-1H-1,3-benzodiazole-1-carboxylate](/img/structure/B13467076.png)
